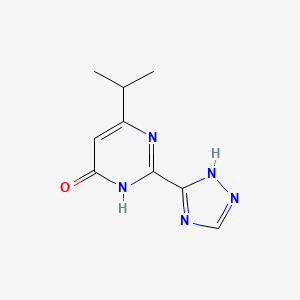

6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one

Description

6-(Propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a 4H-1,2,4-triazole ring at position 2 and an isopropyl group at position 4.

Properties

IUPAC Name |

4-propan-2-yl-2-(1H-1,2,4-triazol-5-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-5(2)6-3-7(15)13-9(12-6)8-10-4-11-14-8/h3-5H,1-2H3,(H,10,11,14)(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGZPGQSWWGVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Triazole Moiety: The triazole ring can be introduced via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.

Final Assembly: The final compound is obtained by coupling the pyrimidine and triazole intermediates under suitable conditions, often involving a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the triazole moiety in 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one enhances its effectiveness against various bacterial and fungal strains. Studies have demonstrated its potential as a lead compound for developing new antimicrobial agents.

2. Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapy. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and death.

3. Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases.

Agrochemical Applications

1. Fungicides

Due to its triazole structure, this compound can be explored as a fungicide. Triazoles are known for their ability to inhibit fungal sterol synthesis, thus preventing fungal growth. Field trials could assess its efficacy against common agricultural pathogens.

2. Herbicides

The compound's unique structure may also lend itself to herbicidal applications by targeting specific biochemical pathways in plants. Research into its selectivity and effectiveness against various weed species could lead to the development of new herbicides.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of synthesized derivatives of this compound against E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In a collaborative study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were investigated on MCF7 breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds and π-π interactions with target proteins, while the pyrimidine ring can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the dihydropyrimidinone family, which shares structural similarities with pyrazolopyrimidines and triazolopyrimidines. Key structural analogues and their differences are summarized below:

Key Structural Insights :

- The isopropyl group at position 6 contrasts with phenyl or thioether substituents in ’s pyrazolopyrimidines, likely improving membrane permeability compared to bulkier aryl groups .

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogues:

Biological Activity

6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one (CAS No. 1153410-46-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article comprehensively reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring fused with a triazole moiety. The synthesis typically involves a Biginelli reaction, which condenses an aldehyde, a β-keto ester, and urea under acidic conditions to form the pyrimidine ring. The triazole moiety is introduced via cyclization with a hydrazine derivative and a nitrile compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The triazole moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the pyrimidine ring enhances binding affinity through additional interactions. This dual interaction mechanism allows the compound to modulate the activity of various enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydropyrimidinones exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest promising antibacterial activity .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that it may act as a scaffold for developing drugs targeting various types of cancer. The structural features allow it to inhibit specific pathways involved in tumor growth and proliferation .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes such as glycogen phosphorylase. This inhibition can affect metabolic pathways relevant to various diseases including diabetes and obesity .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various 3,4-dihydropyrimidinones against seven bacterial strains using the agar well diffusion method. Results indicated that certain derivatives exhibited superior antibacterial activity compared to controls. For instance, compound 18 showed MIC values as low as 10 µg/mL against Bacillus subtilis and Staphylococcus epidermidis .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were tested against human cancer cell lines. Results demonstrated that specific modifications in the structure led to enhanced cytotoxicity against breast cancer cells (MCF-7). The most active compound exhibited an IC50 value of 5 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 6-(propan-2-yl)-2-(1H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one | Structure | Moderate antimicrobial | Different isomer affects binding |

| 6-(propan-2-yl)-2-(5-methylthiazol-3-yloxy)-3,4-dihydropyrimidin-4-one | Structure | High anticancer potential | Enhanced selectivity for cancer cells |

Q & A

Q. What are the recommended synthetic routes for 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the formation of the pyrimidin-4-one core via cyclocondensation of β-keto esters with urea derivatives, followed by functionalization with triazole moieties. Key steps include:

- Cyclization : Use ethyl acetoacetate and urea under acidic conditions (e.g., HCl or acetic acid) at reflux to form the dihydropyrimidinone scaffold .

- Triazole incorporation : Introduce the 1,2,4-triazol-3-yl group via nucleophilic substitution or copper-catalyzed "click" chemistry .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol) are effective for isolating intermediates and final products .

Optimize yields by controlling temperature (−20°C to −15°C for sensitive intermediates) and using catalytic triethylamine .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement . ORTEP-III is recommended for visualizing molecular geometry and hydrogen-bonding networks .

- Spectroscopy : ¹H/¹³C NMR (confirm substitution patterns), FTIR (amide C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Chromatography : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate mobile phase) assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Substituent analysis : Replace the propan-2-yl group with bulkier alkyl chains (e.g., tert-butyl) to improve lipophilicity and membrane permeability. Introduce electron-withdrawing groups (e.g., fluorine) on the triazole ring to modulate electronic effects .

- Bioisosteric replacements : Substitute the triazole with tetrazole or imidazole to evaluate changes in target binding affinity .

- Activity assays : Use in vitro models (e.g., enzyme inhibition assays for kinase targets) to correlate structural modifications with potency .

Q. How can thermodynamic properties of this compound be studied to predict its stability under physiological conditions?

- Hydrophilic interaction chromatography (HILIC) : Measure retention factors at varying temperatures (25–45°C) to calculate thermodynamic parameters (ΔH°, ΔS°) for transfer between mobile and stationary phases .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C indicates solid-state stability) .

- Solution stability : Monitor degradation kinetics in PBS (pH 7.4) at 37°C using HPLC, identifying hydrolytically sensitive sites (e.g., lactam ring) .

Q. How should crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) and redundancy .

- Refinement strategies : In SHELXL, apply "TWIN" and "BASF" commands for twinned crystals. For disordered propan-2-yl groups, use "PART" instructions and isotropic displacement parameters .

- Validation tools : Check R-factor convergence (<5%) and Platon’s ADDSYM to detect missed symmetry .

Q. What methodologies are effective for identifying and quantifying synthetic impurities in this compound?

- LC-MS/MS : Detect trace impurities (e.g., des-triazole byproduct) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .

- Quantitative NMR (qNMR) : Use ¹H NMR with internal standards (e.g., maleic acid) to quantify residual solvents (e.g., ethyl acetate) .

- Reference standards : Compare retention times and spectral data with synthesized impurities (e.g., 4H-1,2,4-triazol-3-yl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.